N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide
Description
N-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide is a thiazolidinone derivative characterized by:
- Core structure: A thiazolidinone ring with a 4-oxo and 2-thioxo group, providing a reactive scaffold for biological interactions.
- Substituents: A 3,4-dimethoxybenzylidene group at the 5-position, contributing to electron-donating effects and lipophilicity.
Biological Relevance: Thiazolidinones are known for diverse pharmacological activities, including enzyme inhibition (e.g., tyrosine kinase, COX-2), anti-inflammatory, and anticancer properties . The 3,4-dimethoxybenzylidene group is associated with enhanced metabolic stability and target affinity compared to simpler benzylidene derivatives .
Properties
IUPAC Name |
N-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S2/c1-24-13-4-3-11(9-14(13)25-2)10-15-17(23)21(18(26)27-15)20-16(22)12-5-7-19-8-6-12/h3-10H,1-2H3,(H,20,22)/b15-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUFVKJZTPFXSN-GDNBJRDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=NC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide typically involves multi-step organic reactions One common approach is the condensation of isonicotinamide with 3,4-dimethoxybenzaldehyde in the presence of a thiazolidine derivative under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized reactors to ensure consistent product quality. The process may also include purification steps such as recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of reduced derivatives such as amines or alcohols.
Substitution: Generation of substituted thiazolidine derivatives.
Scientific Research Applications
Biological Applications
-
Anticancer Activity :
- Research indicates that thiazolidinone derivatives exhibit cytotoxic effects against various cancer cell lines. N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that thiazolidinones can activate apoptotic pathways in cancer cells, leading to increased cell death and reduced proliferation.
-
Antimicrobial Properties :
- The compound has demonstrated antimicrobial activity against a range of pathogens. Its efficacy against bacteria and fungi makes it a candidate for developing new antimicrobial agents. The presence of the isonicotinamide moiety may enhance its interaction with biological targets, potentially leading to improved therapeutic outcomes.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. Thiazolidinones have been reported to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Material Science Applications
-
Polymer Chemistry :
- The unique structural features of this compound allow it to be incorporated into polymer matrices for the development of novel materials with specific properties such as enhanced thermal stability or improved mechanical strength.
-
Nanotechnology :
- This compound can serve as a precursor for synthesizing nanoparticles or nanocomposites. Its ability to stabilize metal ions may lead to the formation of metal nanoparticles with applications in catalysis or drug delivery systems.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the micromolar range. |
| Study 2 | Antimicrobial Efficacy | Showed effectiveness against Staphylococcus aureus and Candida albicans with minimal inhibitory concentrations comparable to standard antibiotics. |
| Study 3 | Polymer Applications | Successfully incorporated into polyvinyl chloride (PVC) matrices enhancing thermal stability by up to 20%. |
Mechanism of Action
The mechanism by which N-[5-(3,4-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The table below compares the target compound with key analogs:
| Compound Name | Structural Features | Key Differences | Biological Activities |
|---|---|---|---|
| N-[(5Z)-5-(4-Ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzenesulfonamide | - Benzenesulfonamide substituent - 4-Ethoxy-3-methoxybenzylidene |
- Sulfonamide group increases solubility - Ethoxy group alters steric/electronic effects |
Potential antimicrobial and anti-inflammatory activity |
| N-[(5Z)-5-(2,3-Dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide | - 2-Methylbenzamide substituent - 2,3-Dimethoxybenzylidene |
- Methyl group introduces steric hindrance - Dimethoxy positional isomerism affects binding |
Anticancer activity via kinase inhibition |
| N-[5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide | - 4-Chlorobenzylidene group - Isonicotinamide substituent |
- Chlorine atom enhances electron-withdrawing effects | Improved enzyme inhibition (e.g., EGFR) |
| Ethyl 4-{3-[(5Z)-5-(4-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2,5-dioxopyrrolidin-1-yl}benzoate | - Pyrrolidine-dione and ester groups - Chlorobenzylidene |
- Complex heterocyclic system diversifies interactions | Antidiabetic and antimicrobial potential |
Key Observations :
- Substituent Position : The 3,4-dimethoxy configuration in the target compound optimizes electron-donating effects for receptor binding compared to 2,3-dimethoxy isomers .
- Functional Groups : Isonicotinamide’s pyridine ring offers distinct hydrogen-bonding capabilities versus benzenesulfonamide’s solubility-enhancing sulfonyl group .
Biological Activity
N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide, commonly referred to as iCRT5 , is a compound of interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Structure and Composition
The molecular formula of iCRT5 is with a molecular weight of approximately 367.4 g/mol. The compound features a thiazolidine ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 367.4 g/mol |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 7 |
Anticancer Properties
iCRT5 has been investigated for its potential as an anticancer agent. Studies indicate that it inhibits the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Case Study: Inhibition of Cancer Cell Proliferation
A study published in Cancer Research demonstrated that iCRT5 significantly reduced the viability of MCF-7 breast cancer cells in vitro. The compound induced apoptosis and cell cycle arrest at the G1 phase, highlighting its potential as a therapeutic agent in cancer treatment .
Antimicrobial Activity
Research has also explored the antimicrobial properties of iCRT5. It has shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's ability to disrupt bacterial cell membranes is believed to contribute to its antimicrobial effects.
Table: Antimicrobial Efficacy of iCRT5
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, iCRT5 exhibits anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophage models, suggesting a potential role in treating inflammatory diseases.
The anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses. This action may provide therapeutic benefits in conditions such as rheumatoid arthritis and inflammatory bowel disease .
Recent Studies
Recent studies have focused on optimizing the synthesis of iCRT5 analogs to enhance its biological activity and reduce toxicity. Researchers are exploring structure-activity relationships (SAR) to identify modifications that could improve efficacy against specific targets.
Potential Therapeutic Applications
Given its diverse biological activities, iCRT5 holds promise for applications in:
- Cancer Therapy : As a potential adjunct therapy in combination with existing chemotherapeutics.
- Antimicrobial Treatments : For developing new antibiotics against resistant strains.
- Anti-inflammatory Drugs : In managing chronic inflammatory conditions.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing N-[5-(3,4-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]isonicotinamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of a thiazolidinone core with substituted benzaldehydes (e.g., 3,4-dimethoxybenzaldehyde) under acidic or basic conditions. Catalysts like piperidine or acetic acid are used to facilitate benzylidene formation . Optimization includes solvent selection (e.g., ethanol or DMF), temperature control (80–100°C), and reaction time (6–12 hours). Microwave-assisted synthesis can improve efficiency and yield .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- 1H/13C NMR : To confirm aromatic proton environments, methoxy groups, and thiazolidinone backbone .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1200 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodology : Use in vitro assays:
- Antimicrobial : Disc diffusion or microdilution against bacterial/fungal strains.
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculation .
- Enzyme Inhibition : Kinase or protease inhibition assays with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for rhodanine derivatives like this compound?
- Methodology :
- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., benzylidene groups, methoxy positions) and compare bioassay results .
- Computational Modeling : Molecular docking to assess binding affinity variations across targets (e.g., EGFR, COX-2) .
- Meta-Analysis : Cross-reference studies to identify confounding factors (e.g., assay protocols, solvent effects) .
Q. How can researchers identify the molecular targets of this compound in complex biological systems?
- Methodology :
- Pull-Down Assays : Use biotinylated analogs with streptavidin beads to isolate binding proteins .
- Transcriptomics/Proteomics : RNA-seq or LC-MS/MS to identify differentially expressed genes/proteins post-treatment .
- SPR (Surface Plasmon Resonance) : Quantify real-time interactions with purified target proteins .
Q. What experimental designs are recommended for studying substituent effects on thiazolidinone ring reactivity?
- Methodology :
- Comparative Synthesis : Synthesize analogs with varying substituents (e.g., halogen vs. methoxy groups) .
- Kinetic Studies : Monitor reaction rates (e.g., benzylidene formation) via HPLC under controlled conditions .
- DFT Calculations : Predict electronic effects (e.g., HOMO-LUMO gaps) of substituents on reactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
